1,3,3-Trimethoxypropene 1,3,3-Trimethoxypropene
Brand Name: Vulcanchem
CAS No.: 17576-35-1
VCID: VC21022700
InChI: InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+
SMILES: COC=CC(OC)OC
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

1,3,3-Trimethoxypropene

CAS No.: 17576-35-1

Cat. No.: VC21022700

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-Trimethoxypropene - 17576-35-1

Specification

CAS No. 17576-35-1
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name (E)-1,3,3-trimethoxyprop-1-ene
Standard InChI InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+
Standard InChI Key JGVSIZVWGGQMPY-SNAWJCMRSA-N
Isomeric SMILES CO/C=C/C(OC)OC
SMILES COC=CC(OC)OC
Canonical SMILES COC=CC(OC)OC

Introduction

1,3,3-Trimethoxypropene is a versatile organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. It is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses. This compound is utilized across multiple industries, including organic synthesis, flavor and fragrance formulation, polymer production, and agricultural chemicals.

Chemical Reactions

1,3,3-Trimethoxypropene undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Applications

1,3,3-Trimethoxypropene has diverse applications across various industries:

  • Organic Synthesis: It serves as a versatile building block in organic chemistry, enabling the creation of complex molecules. Its unique structure allows for various reactions, making it valuable for researchers developing new pharmaceuticals .

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of flavors and fragrances, enhancing products like perfumes and food items .

  • Polymer Production: It acts as a reactive monomer in the synthesis of polymers, contributing to materials with enhanced properties .

  • Agricultural Chemicals: The compound is explored as an intermediate in the production of agrochemicals, including pesticides and herbicides .

Biological Activities

1,3,3-Trimethoxypropene and its derivatives have been studied for their potential biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents.

  • Antioxidant Activity: The compound's methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

Study on Antimicrobial Activity

CompoundInhibition Zone (mm)
This compound14
Ampicillin9
Control0

Study on Antioxidant Activity

SampleScavenging Activity (%)
This compound84.01
Ascorbic Acid90.00
Control10.00

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